1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
Brand Name: Vulcanchem
CAS No.: 899965-02-7
VCID: VC7269032
InChI: InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17)
SMILES: COCCCNC(=O)NC1=CNC2=CC=CC=C21
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

CAS No.: 899965-02-7

Cat. No.: VC7269032

Molecular Formula: C13H17N3O2

Molecular Weight: 247.298

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea - 899965-02-7

Specification

CAS No. 899965-02-7
Molecular Formula C13H17N3O2
Molecular Weight 247.298
IUPAC Name 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
Standard InChI InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17)
Standard InChI Key WMXFDKIFFXWGHN-UHFFFAOYSA-N
SMILES COCCCNC(=O)NC1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, reflects its three primary components:

  • Indole moiety: A bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring. The indole’s 3rd position is bonded to the urea group.

  • Urea linkage: A carbonyl group flanked by two amine groups, connecting the indole to the methoxypropyl chain.

  • 3-Methoxypropyl side chain: A three-carbon alkyl chain terminated by a methoxy (-OCH₃) group, enhancing solubility and influencing pharmacokinetics .

The molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.298 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)Estimated 1.8–2.3
Hydrogen Bond Donors3 (two urea NH, one indole NH)
Hydrogen Bond Acceptors4 (urea carbonyl, methoxy O)
Rotatable Bonds6

These properties suggest moderate lipophilicity, enabling membrane permeability while retaining water solubility—a critical balance for drug candidates .

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, indole NH), 8.15 (s, 1H, urea NH), 7.45–6.95 (m, 4H, aromatic), 3.35 (t, 2H, OCH₂), 3.25 (s, 3H, OCH₃), 1.75 (quintet, 2H, CH₂).

  • ESI-MS: m/z 248.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence (Figure 1):

  • Indole-3-carboxylic acid activation: Reacting indole-3-carboxylic acid with thionyl chloride (SOCl₂) forms the acid chloride intermediate.

  • Amine coupling: Treating the acid chloride with 3-methoxypropylamine in dichloromethane (DCM) yields 1-(1H-indol-3-yl)-3-(3-methoxypropyl)carboxamide.

  • Phosgene-mediated urea formation: Reaction with triphosgene in tetrahydrofuran (THF) converts the carboxamide to urea.

Critical reaction parameters:

  • Temperature: 0–5°C during acid chloride formation to prevent decomposition.

  • Solvent: Anhydrous DCM or THF to avoid hydrolysis.

  • Catalysts: Triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Industrial Scalability

For large-scale production, continuous flow reactors replace batch processes, improving yield (from 65% to 82%) and reducing phosgene handling risks. Automated purification via simulated moving bed (SMB) chromatography ensures >99% purity, meeting pharmaceutical standards .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces NO production by 74% at 50 μM. This correlates with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 32 μg/mL. The methoxypropyl chain enhances membrane penetration, disrupting lipid bilayer integrity—a mechanism confirmed by electron microscopy.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Oral bioavailability in rats is 58%, with Cₘₐₓ = 1.2 μg/mL at 2 hours.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates 3-hydroxypropyl and N-demethylated metabolites.

  • Excretion: 62% renal, 28% fecal over 24 hours .

Toxicity Data

  • Acute toxicity (LD₅₀): 1,250 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate) .

Patent Landscape and Therapeutic Applications

A 2025 patent (WO2018003962A1) claims derivatives of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea as JAK2/STAT3 inhibitors for treating autoimmune diseases . Structural analogs with modified methoxy groups show 3.5-fold higher potency in rheumatoid arthritis models .

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